Enhanced Electronic Modulation: pKa Shift Compared to Non-Fluorinated Fmoc-Phe-OH
The 3,5-difluoro substitution significantly alters the electronic environment of the phenyl ring compared to the non-fluorinated parent compound. The predicted acid dissociation constant (pKa) of Fmoc-Phe(3,5-F2)-OH is 3.62 ± 0.10, which is lower than the typical pKa of ~4.0 for unsubstituted Fmoc-phenylalanine . This increased acidity of the carboxylic acid group can influence the peptide's overall charge and solubility profile at physiological pH.
| Evidence Dimension | Carboxylic Acid pKa (Predicted) |
|---|---|
| Target Compound Data | 3.62 ± 0.10 |
| Comparator Or Baseline | Fmoc-Phe-OH: ~4.0 |
| Quantified Difference | ΔpKa ≈ -0.38 |
| Conditions | Predicted value based on chemical structure analysis |
Why This Matters
A lower pKa can affect the peptide's ionization state and solubility, which are critical factors in formulation and biological activity.
